molecular formula C13H8Cl2FNO B312623 N-(2,3-dichlorophenyl)-4-fluorobenzamide

N-(2,3-dichlorophenyl)-4-fluorobenzamide

Cat. No.: B312623
M. Wt: 284.11 g/mol
InChI Key: DWOQLSGVXDJBIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity:
N-(2,3-Dichlorophenyl)-4-fluorobenzamide (CAS: 90665-22-8) is a benzamide derivative featuring a 2,3-dichlorophenyl group attached to the amide nitrogen and a para-fluorine substituent on the benzoyl ring (Fig. 1). This compound is structurally optimized for interactions with biological targets, leveraging halogen substituents to modulate electronic properties and lipophilicity .

Properties

Molecular Formula

C13H8Cl2FNO

Molecular Weight

284.11 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-4-fluorobenzamide

InChI

InChI=1S/C13H8Cl2FNO/c14-10-2-1-3-11(12(10)15)17-13(18)8-4-6-9(16)7-5-8/h1-7H,(H,17,18)

InChI Key

DWOQLSGVXDJBIZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Physicochemical Properties Biological Relevance References
N-(2,3-Dichlorophenyl)-4-fluorobenzamide 2,3-dichlorophenyl + 4-fluorobenzamide LogP: ~4.9 (predicted); Moderate solubility Potential CNS targeting (D3 receptor)
N-[4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl]-4-fluorobenzamide Piperazine + butyl linker + 4-fluorobenzamide LogP: 4.9; High brain penetration (brain-to-plasma ratio: 2.93–11.81) Dopamine D3 receptor antagonist; used in addiction models
N-(3,5-Dichlorophenyl)-4-fluorobenzamide 3,5-dichlorophenyl + 4-fluorobenzamide LogP: ~5.2 (predicted); Lower solubility Structural isomer; agrochemical lead
Etobenzanid 2,3-dichlorophenyl + 4-(ethoxymethoxy)benzamide LogP: ~3.8; Enhanced metabolic stability Herbicide (cellulose biosynthesis inhibition)
CJB 090 2,3-dichlorophenyl + pyridylphenyl amide LogP: ~3.5; Moderate half-life (1.49–3.27 h) Dopamine D3 receptor partial agonist

Structural Modifications and Electronic Effects

  • Halogen Positioning: The 2,3-dichloro substitution in the target compound creates a steric and electronic profile distinct from the 3,5-dichloro isomer (CAS: 316142-26-4). The 2,3-configuration enhances π-π stacking with aromatic residues in receptor binding pockets, whereas 3,5-substitution may favor hydrophobic interactions . The para-fluorine on the benzoyl ring reduces electron density, increasing resistance to oxidative metabolism compared to non-fluorinated analogs .
  • Piperazine and Linker Modifications :

    • Addition of a piperazine-butylene chain (e.g., CHEMBL196744) significantly improves blood-brain barrier penetration (brain-to-plasma ratio: up to 11.81) but increases molecular weight (424.34 g/mol vs. 280.11 g/mol for the target compound) .

Pharmacokinetic and Metabolic Differences

  • Metabolism :

    • Fluorinated benzamides (e.g., target compound) exhibit slower hepatic clearance due to fluorine’s electronegativity stabilizing the amide bond against CYP3A4-mediated hydrolysis .
    • Piperazine-containing analogs (e.g., NGB 2904) are prone to N-dealkylation, reducing their systemic exposure compared to simpler benzamides .
  • Solubility and Bioavailability :

    • The target compound’s logP ~4.9 suggests moderate lipophilicity, favoring passive diffusion. In contrast, pyridyl-substituted analogs (e.g., CJB 090) exhibit lower logP (~3.5) due to the polar pyridine ring, enhancing aqueous solubility but limiting membrane permeability .

Functional Implications in Drug Design

  • Receptor Binding: The 2,3-dichlorophenyl group in the target compound aligns with dopamine D3 receptor pharmacophores, while 4-fluorobenzamide contributes to selectivity over D2 receptors. Piperazine-linked analogs show higher affinity but reduced selectivity due to extended interactions with non-target receptors . Etobenzanid’s ethoxymethoxy group disrupts plant cellulose synthase, illustrating how minor substituent changes redirect biological activity entirely .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.